Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate is a fluorinated organic compound with the molecular formula C5H4F4O2S. This compound is characterized by the presence of both trifluoromethyl and fluorocarbonothioyl groups, making it a unique and valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate typically involves the reaction of methyl 3,3,3-trifluoropyruvate with a fluorocarbonothioylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorocarbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate involves its interaction with various molecular targets. The trifluoromethyl and fluorocarbonothioyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
- Methyl 3,3,3-trifluoro-2-diazopropionate
Uniqueness
Methyl 3,3,3-trifluoro-2-(fluorocarbonothioyl)propanoate is unique due to the presence of both trifluoromethyl and fluorocarbonothioyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
651719-50-5 |
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Molecular Formula |
C5H4F4O2S |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
methyl 2-carbonofluoridothioyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C5H4F4O2S/c1-11-4(10)2(3(6)12)5(7,8)9/h2H,1H3 |
InChI Key |
MZHSIDNLHHHCCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=S)F)C(F)(F)F |
Origin of Product |
United States |
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